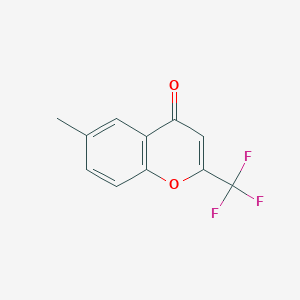

6-Methyl-2-(trifluoromethyl)chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2/c1-6-2-3-9-7(4-6)8(15)5-10(16-9)11(12,13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMTYLOCOXMWIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyl 2 Trifluoromethyl Chromen 4 One and Its Structural Analogues

Overview of Synthetic Routes to 4H-Chromen-4-ones

The synthesis of the 4H-chromen-4-one core is a well-established area of organic chemistry, with numerous methods developed to achieve this privileged heterocyclic scaffold. These methods can be broadly categorized into cyclization reactions, transition-metal catalyzed syntheses, and more contemporary microwave-assisted and green chemistry approaches.

Cyclization Reactions and Annulation Strategies

Cyclization reactions are the cornerstone of chromone (B188151) synthesis. One of the most prominent methods is the Baker-Venkataraman rearrangement, which involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone, followed by acid-catalyzed cyclodehydration to yield the chromone ring. wikipedia.orgorganic-chemistry.org This rearrangement proceeds via the formation of an enolate, which then undergoes an intramolecular acyl transfer. wikipedia.org

Another significant strategy involves the condensation of ortho-hydroxyacetophenones with various reagents. For instance, condensation with aldehydes can lead to chalcones, which can then be oxidatively cyclized to form flavones (2-phenylchromen-4-ones). researchgate.net The reaction of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with isothiocyanates provides a one-pot synthesis of 4-oxo-2-phenyl-4H-chromene-3-carbothioamides.

Annulation strategies, such as the base-mediated reaction of ortho-hydroxychalcones with 2-bromoallyl sulfones, offer a facile route to 3-arylsulfonyl-4H-chromene derivatives. Furthermore, [4+2] annulation reactions of difluoro quinone methides with 1,3-dicarbonyl compounds provide a transition-metal-free approach to chromone synthesis. rsc.org

| Cyclization/Annulation Strategy | Key Intermediates | Product Type |

| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenone, 1,3-Diketone | Chromones, Flavones |

| Condensation-Oxidative Cyclization | o-Hydroxyacetophenone, Aldehyde | Flavones |

| Base-mediated Annulation | o-Hydroxychalcone, 2-Bromoallyl sulfone | 3-Arylsulfonyl-4H-chromenes |

| [4+2] Annulation | Difluoro quinone methide, 1,3-Dicarbonyl compound | Chromones |

Transition-Metal Catalyzed Synthesis of Chromenones

Transition-metal catalysis has emerged as a powerful tool for the synthesis of chromones, offering high efficiency and functional group tolerance. Palladium-catalyzed reactions are particularly prevalent. For example, the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes provides an efficient route to diversely functionalized flavones.

Other transition metals have also been employed. The review of transition metal-mediated trifluoromethylation highlights various catalytic systems for introducing the CF3 group into organic molecules, which is pertinent to the synthesis of the target compound. rsc.org These methods often involve the construction of C(sp², sp², or sp)–CF₃ bonds through C–H/X bond functionalization or addition processes. rsc.org

Microwave-Assisted and Green Chemistry Approaches

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methodologies. Microwave-assisted organic synthesis has been successfully applied to the preparation of chromone derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.comorganic-chemistry.org For instance, the microwave-assisted synthesis of 2-alkyl-substituted chromone derivatives has been reported. manchester.ac.uk

Green chemistry principles are increasingly being integrated into chromone synthesis. This includes the use of environmentally benign solvents, catalyst-free conditions, and multicomponent reactions to improve atom economy. An example is the catalyst- and solvent-free synthesis of 5-hydroxy-chromeno[2,3-b]pyridines.

Introduction of Trifluoromethyl Moieties into Chromenone Skeletons

The incorporation of a trifluoromethyl group into the chromenone scaffold can significantly modulate the biological activity of the molecule. Several strategies have been developed to achieve this, either by using trifluoromethylated building blocks or by direct trifluoromethylation of a pre-formed chromenone ring.

Trifluoromethylation Reagents (e.g., Langlois Reagent) and Radical Cascade Cyclizations

Direct trifluoromethylation of chromone precursors or the chromone ring itself can be achieved using various trifluoromethylating agents. The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is a popular choice for generating trifluoromethyl radicals under oxidative conditions. scbt.com These radicals can then react with suitable substrates to introduce the CF₃ group.

Radical cascade cyclizations offer an elegant approach to constructing trifluoromethylated heterocycles. These reactions often involve the generation of a trifluoromethyl radical that adds to an unsaturated system, initiating a cascade of cyclization events to form the final product.

| Trifluoromethylation Reagent | Reaction Type | Substrate |

| Langlois Reagent (CF₃SO₂Na) | Radical Trifluoromethylation | 6-Azauracils |

| Umemoto's Reagent | Radical Cascade Cyclization | N-arylacrylamides |

Strategies Involving Fluorinated Precursors

A common and effective strategy for synthesizing 2-(trifluoromethyl)chromen-4-ones involves the use of fluorinated precursors. A key intermediate for the synthesis of 6-Methyl-2-(trifluoromethyl)chromen-4-one is 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. scbt.comgoogle.comatul.co.in This diketone can be prepared and then cyclized to form the desired chromone.

The Baker-Venkataraman rearrangement is particularly well-suited for this approach. The reaction of an ortho-hydroxyacetophenone, such as 2'-hydroxy-4'-methylacetophenone, with trifluoroacetic anhydride in the presence of a base can directly lead to the formation of the corresponding 1-(2-hydroxy-5-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, which then undergoes cyclodehydration to yield this compound. chemmethod.comresearchgate.net This method has been shown to be effective under both conventional heating and microwave irradiation, with the latter offering significantly reduced reaction times. chemmethod.com

Another approach involves the reaction of salicylaldehydes with ethyl trifluoroacetoacetate. This condensation can lead to the formation of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes, which can be further transformed into the desired chromen-4-ones. wikipedia.org

Targeted Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is a critical area of research, enabling the exploration of structure-activity relationships for various applications. The targeted synthesis primarily involves two strategic approaches: the direct functionalization of the pre-formed chromenone core and the derivatization of key synthetic intermediates before the final cyclization step.

The chromenone ring system, while aromatic in the benzene portion, possesses reactive sites that allow for post-synthesis modification. Electrophilic substitution, reduction of the pyranone ring, and nucleophilic additions are common strategies to introduce new functional groups.

Alkylation: The direct alkylation of the chromenone core can be challenging. However, related heterocyclic systems like 4-(trifluoromethyl)pyrimidin-2(1H)-ones demonstrate that alkylation using alkyl halides can lead to a mixture of N- and O-alkylated products, with the ratio depending on the substrate. nih.gov For the chromenone core, photocatalytic methods have been developed for the alkylation of α-(trifluoromethyl)styrenes using potassium xanthogenates, which generate alkyl radicals that can add to the double bond, a reaction principle that could be adapted for chromenone derivatives. mdpi.com

Nitration: Electrophilic nitration is a well-established method for functionalizing the aromatic ring of chromenones. The reaction conditions significantly influence the regioselectivity of the nitration. For instance, the nitration of 2-trifluoromethylchromone and its methoxy derivatives can yield various nitro derivatives depending on the existing substituents. researchgate.net In a related context, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid using mixed nitric and sulfuric acids is a key step in industrial synthesis, demonstrating the feasibility of nitrating complex trifluoromethyl-containing aromatic compounds. soton.ac.uk The nitration of 1,4-bis(trifluoromethyl)benzene has been achieved using fuming nitric acid in sulfuric acid, indicating that the trifluoromethyl group deactivates the ring but still permits electrophilic substitution. google.com

Reduction: The C2-C3 double bond and the C4-carbonyl group of the chromenone core are susceptible to reduction. The reduction of substituted 2,2-bis(trifluoromethyl)chroman-4-one with sodium borohydride in methanol yields the corresponding chromanols. nih.gov This indicates that the carbonyl group can be selectively reduced to a hydroxyl group. Electrochemical methods have also been employed for the reduction of coumarin (B35378) derivatives, which can lead to either dimeric products or the saturation of the C3-C4 double bond to form dihydrocoumarins. researchgate.net

| Reaction Type | Substrate Analogue | Reagents & Conditions | Product Type |

|---|---|---|---|

| Nitration | 2-Trifluoromethylchromone derivatives | Mixed Nitric/Sulfuric Acid | Nitro-substituted chromones |

| Reduction | 2,2-bis(trifluoromethyl)chroman-4-one | Sodium borohydride (NaBH₄) in Methanol | Chroman-4-ol |

| Alkylation (Principle) | α-(Trifluoromethyl)styrenes | Potassium Xanthogenates, P(OEt)₃, Photocatalyst, Blue Light | Alkylated gem-difluorinated styrenes |

An alternative and often more controlled method for synthesizing derivatives involves modifying key starting materials or intermediates before the final ring-closing reaction that forms the chromenone structure.

A primary route to 2-(trifluoromethyl)chromen-4-ones involves the cyclization of substituted 1-(2-hydroxyphenyl)-3,3,3-trifluoropropane-1,3-diones or related precursors. Therefore, a wide array of derivatives can be accessed by employing variously substituted 2-hydroxyacetophenones as starting materials. For example, starting with a substituted 2-hydroxyacetophenone allows for the introduction of functional groups at specific positions on the benzene ring of the final chromenone product.

Another key intermediate class is substituted 2-(trifluoroacetyl)phenols. These compounds can react with reagents like vinyltriphenylphosphonium chloride to generate 4-trifluoromethyl-2H-chromenes, which are versatile precursors that can be oxidized to the corresponding chromen-4-ones. rsc.org The nature and position of substituents on the starting phenol directly translate to the substitution pattern on the final chromene derivative. rsc.org

Furthermore, reactions of 2-polyfluoroalkylchromones themselves, acting as intermediates, with nucleophiles can lead to more complex structures. The reaction with (trifluoromethyl)trimethylsilane results in a 1,4-nucleophilic trifluoromethylation, yielding 2,2-bis(trifluoromethyl)chroman-4-ones. nih.gov These products can be further modified; for example, the oxidation of 6-methyl-2,2-bis(trifluoromethyl)chroman-4-one leads to fluorinated analogues of natural products. nih.govresearchgate.net

Analytical Techniques for Structure Elucidation of Synthesized Compounds

The unambiguous determination of the chemical structure of newly synthesized this compound derivatives is essential. A combination of spectroscopic methods is employed to confirm the molecular formula, connectivity, and stereochemistry of the target compounds. wiley.comrmit.edu.vn

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation in organic chemistry. taylorandfrancis.com

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. Chemical shifts, coupling constants, and integration values are used to map out the proton framework of the molecule.

¹³C NMR: Reveals the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O).

¹⁹F NMR: This technique is particularly crucial for trifluoromethyl-containing compounds. nih.gov The chemical shift of the ¹⁹F signal confirms the presence of the CF₃ group, and its coupling with nearby protons (if any) can provide valuable structural information. nih.govrsc.org The sensitivity of the ¹⁹F chemical shift to the local electronic environment makes it a powerful probe for studying molecular interactions and conformations. rsc.org

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, which allows for the determination of the exact molecular formula of the compound. mdpi.com

Tandem MS (MS/MS): Involves fragmenting the parent ion to generate a fragmentation pattern. This pattern serves as a "fingerprint" that can help elucidate the structure of the molecule by identifying its constituent parts. nih.gov

Infrared (IR) and UV-Visible Spectroscopy:

IR Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies, such as the C=O stretch of the ketone and the C-F bonds of the trifluoromethyl group.

UV-Visible Spectroscopy: Provides information about the electronic conjugation within the chromenone system.

| Analytical Technique | Information Obtained | Relevance to Structure |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and count | Confirms arrangement of H-atoms on aromatic and pyranone rings |

| ¹³C NMR | Carbon skeleton and functional groups | Identifies all unique carbon atoms, including C=O and CF₃ |

| ¹⁹F NMR | Presence and electronic environment of fluorine | Confirms the -CF₃ group and its chemical environment |

| HRMS | Exact molecular mass | Determines the precise molecular formula |

| X-ray Crystallography | 3D molecular structure, bond lengths/angles | Provides definitive proof of structure and stereochemistry |

Structure Activity Relationship Sar Exploration of 6 Methyl 2 Trifluoromethyl Chromen 4 One Analogues

Systematic Modification of the Chromen-4-one Core and Substituent Effects

The biological activity of chromone (B188151) derivatives is highly dependent on the type, number, and position of substituents attached to the core structure. asianpubs.org Understanding the impact of each component of the 6-methyl-2-(trifluoromethyl)chromen-4-one scaffold is crucial for designing more potent and selective analogues.

The trifluoromethyl (-CF3) group is a key feature in modern drug design due to its unique electronic properties and metabolic stability. rsc.org When placed at the C-2 position of the chromen-4-one ring, the -CF3 group significantly influences the molecule's biological profile.

Key Impacts of the C-2 Trifluoromethyl Group:

Enhanced Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This can lead to a longer biological half-life and improved pharmacokinetic properties.

Electron-Withdrawing Nature: As a strong electron-withdrawing group, the -CF3 moiety can modulate the electronic distribution of the entire chromone system. This affects the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, which can be critical for binding affinity.

Steric Effects: The bulk of the trifluoromethyl group can influence the orientation of the molecule within a binding site, potentially enhancing selectivity for a specific target. For instance, in a study of P2Y6 receptor antagonists, the 2-(trifluoromethyl) group was a key feature of the most potent compounds, whereas replacing it with a larger 2-phenyl group reduced affinity by an order of magnitude. nih.gov

Substituents on the benzo-fused portion of the chromone ring play a vital role in modulating biological activity. The methyl group (-CH3) at the C-6 position is a common modification that can impact potency and selectivity.

Effects of the C-6 Methyl Group:

Electronic Effects: As an electron-donating group, the methyl group can influence the electronic properties of the aromatic ring, which in turn can affect interactions with biological targets.

Steric and Lipophilic Contributions: The C-6 methyl group can provide favorable van der Waals interactions within a receptor's binding site and increase local lipophilicity.

Positional Importance: Studies on SIRT2 inhibitors have shown that a substituent at the 6-position is more critical for activity than one at the 8-position. nih.govacs.org For instance, an unsubstituted analogue was significantly less potent than derivatives with substituents at C-6. nih.govacs.org

The table below illustrates the effect of C-6 substitution on the SIRT2 inhibitory activity of chroman-4-one analogues.

Data adapted from studies on SIRT2 inhibitors, demonstrating the importance of substitution at the C-6 position. acs.org

Beyond the C-6 position, substitutions at other locations on the benzo-fused ring (C-5, C-7, and C-8) can dramatically alter biological activity. The nature and position of these substituents dictate the molecule's interaction with specific biological targets.

General SAR Observations for the Benzo-Fused Ring:

Positions C-6 and C-8: These positions are often critical for potency. In many chromone and chroman-4-one series, larger, electron-withdrawing groups at C-6 and C-8 are favorable for activity. nih.govacs.org For example, SIRT2 inhibitors with bromo or iodo groups at these positions showed high potency. nih.govacs.org

Position C-7: Substitution at the C-7 position can have varied effects. For instance, a fluorinated chroman-4-one with a substituent at C-7 showed only weak SIRT2 inhibitory activity. nih.govacs.org However, in other series, hydroxyl or methoxy groups at C-7 are known to be important for antioxidant or other activities.

Position C-5: Methylation at the C-5 position has been shown to decrease antibacterial activity in certain dirchromone analogues.

Studies on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, which are structurally related, showed that a 6-bromo substituent was well-tolerated and maintained moderate affinity as a P2Y6R antagonist, suggesting that this position is amenable to derivatization. nih.gov

Positional and Electronic Effects of Substituents on Biological Potency

The biological potency of chromone analogues is a direct consequence of the positional and electronic effects of their substituents. These effects govern how the molecule fits into and interacts with the active site of a biological target. mdpi.comnih.gov

Positional Isomerism: The placement of a substituent can lead to significant differences in activity. For example, moving a functional group from the C-6 to the C-7 or C-8 position can alter the molecule's geometry and its ability to form key interactions, such as hydrogen bonds or hydrophobic contacts. As noted earlier, for SIRT2 inhibitors, a substituent at C-6 was found to be more crucial for activity than one at C-8. nih.govacs.org

Electronic Effects: The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—profoundly impacts the reactivity and binding affinity of the chromone scaffold.

Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl, -Br, -I) or nitro (-NO2) decrease the electron density of the aromatic ring. In many cases, this can enhance biological activity. For SIRT2 inhibitors, electron-poor chroman-4-ones were generally more potent. nih.govacs.org

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (-OCH3) increase the electron density. While sometimes beneficial, these groups can also lead to decreased activity, as seen in some SIRT2 inhibitor analogues. nih.govacs.org

The interplay between positional and electronic effects is complex and target-dependent, highlighting the need for careful optimization for each specific biological application. nih.govrsc.org

Comparative SAR Analysis Across Different Biological Targets

The this compound scaffold and its analogues are versatile and can be adapted to target a range of biological entities. A comparative analysis of the SAR across different targets reveals how specific structural features are required for distinct activities.

This comparison demonstrates that while the core chromone structure provides a foundational framework, the specific decoration of the scaffold is what determines its selectivity and potency against different biological targets. For instance, while large EWGs at C-6/C-8 are optimal for SIRT2 inhibition, the C-6 position in P2Y6R antagonists serves as a flexible point for adding extended chemical groups. nih.govnih.govacs.org

Elucidation of Key Pharmacophoric Features for this compound Derivatives

Based on the SAR exploration, a pharmacophore model for bioactive this compound derivatives can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

Key Pharmacophoric Features:

Hydrogen Bond Acceptor: The carbonyl oxygen at the C-4 position is a crucial hydrogen bond acceptor in many interactions with biological targets, such as pteridine reductase 1. nih.gov

Hydrophobic/Electron-Withdrawing Center: The trifluoromethyl group at C-2 serves as a significant hydrophobic and electron-withdrawing feature, contributing to membrane permeability, metabolic stability, and target binding.

Aromatic Ring System: The benzo-fused ring provides a planar scaffold for π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites.

Substitution Points for Modulation:

C-6 Position: The methyl group provides a point for hydrophobic interactions. This position is highly sensitive to modification, with electron-withdrawing groups often enhancing activity for certain targets.

Other Benzo Ring Positions (C-5, C-7, C-8): These positions serve as additional handles for fine-tuning selectivity and potency through the introduction of various functional groups.

The combination of these features makes the this compound scaffold a promising template for the development of new therapeutic agents targeting a variety of diseases. Further quantitative structure-activity relationship (QSAR) and computational modeling studies can help refine this pharmacophore model and guide the design of next-generation analogues with improved efficacy and selectivity. researchgate.net

Emerging Research Avenues and Future Directions for 6 Methyl 2 Trifluoromethyl Chromen 4 One

Development of Advanced Synthetic Methodologies for Diversification

The exploration of the full therapeutic potential of 6-Methyl-2-(trifluoromethyl)chromen-4-one hinges on the availability of efficient and versatile synthetic routes that allow for extensive structural diversification. While classical methods for chromone (B188151) synthesis exist, recent advancements are paving the way for more sophisticated and atom-economical approaches.

One promising avenue is the use of transition metal-free reactions. For instance, a practical synthesis of 3-trifluoromethyl chromones has been achieved through a tandem C-H bond trifluoromethylation and chromone annulation of o-hydroxyphenyl enaminones, promoted by K₂S₂O₈. rsc.org Adapting such a strategy for 2-trifluoromethylated analogs could provide a direct and efficient route to the target compound and its derivatives. Another innovative approach involves a one-pot transformation of 2-fluoroacetophenones into chromone-2-carboxylates, which could be a valuable precursor for generating diverse 2-substituted chromones. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for the diversification of the chromone scaffold. acs.org These methods could be employed to introduce a variety of substituents at different positions on the this compound core, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, also holds significant promise for streamlining the synthesis of complex chromone derivatives. acs.org

Identification of Novel Biological Targets and Therapeutic Applications

The chromone nucleus is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.gov For this compound, several therapeutic areas warrant investigation based on the known targets of related chromone derivatives.

In the realm of neurodegenerative diseases, particularly Alzheimer's disease, chromones have been identified as potent inhibitors of monoamine oxidase B (MAO-B) and cholinesterases (AChE and BuChE). researchgate.netresearchgate.net The structural features of this compound make it a compelling candidate for evaluation against these enzymes. Additionally, sigma (σ) receptors, which are implicated in Alzheimer's disease and neuropathic pain, have been identified as targets for certain 6-alkoxychromone derivatives. rsc.org This suggests that the 6-methyl group in the target compound could be a key determinant for interaction with these receptors.

The anticancer potential of chromones is another significant area of research. nih.gov Some chromone derivatives have been shown to inhibit the proliferation of various cancer cell lines. nih.gov The trifluoromethyl group is a common feature in many anticancer drugs, and its presence in this compound may confer enhanced cytotoxic activity. Further investigation into its effects on specific cancer-related pathways, such as those involving mitogen-activated protein kinase (MEK) enzymes, could reveal novel therapeutic opportunities. nih.gov

Rational Design of Multi-Targeted Chromenone-Based Ligands

The complexity of many diseases, such as Alzheimer's and cancer, has spurred the development of multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. nih.govresearchgate.net The chromone scaffold is considered a privileged core for the design of MTDLs due to its ability to interact with various receptors and enzymes. researchgate.net

The rational design of MTDLs based on the this compound scaffold could involve the strategic incorporation of pharmacophores known to interact with specific targets. For instance, by appending appropriate amine-containing side chains to the chromone core, it may be possible to design dual inhibitors of both cholinesterases and MAO-B. researchgate.net Chemoinformatic analyses have also suggested the potential of the chromone nucleus as a dual-binding scaffold for MAO-B and the adenosine (B11128) A2A receptor (A2AAR), another key target in Parkinson's disease. nih.gov

The "metacore" concept, which involves the extraction of structural cores from known multi-target ligands, can be a valuable tool in this endeavor. rsc.org By analyzing the structural features of existing chromone-based MTDLs, new derivatives of this compound can be designed with a higher probability of desired multi-target activity.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) are another critical application of ML in drug discovery. mdpi.com By applying these models to virtual libraries of this compound derivatives, researchers can identify candidates with favorable drug-like properties early in the discovery pipeline, reducing the time and cost associated with experimental testing.

Opportunities in Chemical Probe Development and Biological Tool Synthesis

Chemical probes are small molecules used to study the function of biomolecules in a biological context. The chromone scaffold, with its inherent fluorescence and versatile chemistry, is an excellent starting point for the development of such tools. nih.govnih.gov

This compound could serve as a core structure for the synthesis of novel chemical probes. The trifluoromethyl group is a particularly useful handle for ¹⁹F NMR spectroscopy, a technique that can be used for in vivo pH sensing and other applications. nih.gov By incorporating this compound into larger molecular architectures, it may be possible to develop highly sensitive and specific probes for various biological targets.

The synthesis of chromone-hydrazone derivatives has been shown to yield effective chemosensors for metal ions. This suggests that functionalizing the this compound scaffold with hydrazone or other chelating moieties could lead to the development of novel sensors for biologically important cations. Such tools would be invaluable for studying the role of metal ions in health and disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methyl-2-(trifluoromethyl)chromen-4-one, and how can reaction conditions be optimized?

- Methodology : Adapt protocols from structurally similar chromen-4-one derivatives. For example:

- Use Claisen-Schmidt condensation between a substituted acetophenone and a trifluoromethyl ketone, followed by acid-catalyzed cyclization (as seen in the synthesis of 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one) .

- Optimize reaction time and temperature (e.g., room temperature for 3 days with THF as solvent) to minimize side products, similar to tetrachloromonospirophosphazene syntheses .

- Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement of crystal structures, leveraging its robustness for small-molecule analysis . Mercury software can visualize packing patterns and intermolecular interactions .

- NMR spectroscopy : Analyze HMBC correlations to confirm substituent positions. For example, protons on the methyl group (δH ~2.5 ppm) should correlate with C-6 (δC ~120–130 ppm), while trifluoromethyl protons (if any) may show coupling with C-2 .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Data : Based on analogs like 6-Chloro-2-(trichloromethyl)chromen-4-one:

- Solubility: Likely soluble in DMSO (dimethyl sulfoxide) when warmed, forming clear solutions .

- Stability: Store at –20°C in inert atmospheres to prevent hydrolysis of the trifluoromethyl group.

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in chromen-4-one derivatives?

- Methodology :

- DFT calculations : Compare electron density maps of this compound with non-fluorinated analogs to assess electron-withdrawing effects.

- Spectroscopic analysis : Use UV-Vis to study bathochromic shifts caused by the trifluoromethyl group’s inductive effects (observed in similar compounds ).

- Key finding : The –CF₃ group enhances electrophilicity at the chromen-4-one core, potentially increasing reactivity in nucleophilic substitution reactions.

Q. How can conformational analysis of the chromen-4-one core inform drug design?

- Methodology :

- Study boat/chair conformations via X-ray data (e.g., dioxaphosphorine analogs adopt boat conformations ).

- Use Mercury’s void visualization to assess steric hindrance from the trifluoromethyl group, which may impact binding to biological targets .

Q. What strategies resolve contradictions in crystallographic data refinement for fluorinated chromen-4-ones?

- Methodology :

- Compare SHELXL (ideal for high-resolution data) with alternative programs like OLEX2, especially for handling disorder in the trifluoromethyl group .

- Validate hydrogen bonding networks using Mogul (bond-length/angle databases) to identify outliers .

Q. How can this compound be evaluated for biological activity (e.g., enzyme inhibition)?

- Methodology :

- In vitro assays : Test nitric oxide (NO) inhibition using LPS-stimulated macrophages, adapting protocols from chromone derivatives with IC₅₀ values < 50 µM .

- Docking studies : Model interactions with adenosine cyclase or kinase targets, leveraging the trifluoromethyl group’s role in hydrophobic binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.